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Compound of Interest

Compound Name: 4-Diethylamino-piperidine

Cat. No.: B141726

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted
spectroscopic data for 4-Diethylamino-piperidine (CAS No. 143300-64-5). Due to the limited
availability of direct experimental data in public literature, this document presents predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based
on the analysis of structurally analogous compounds. Additionally, a generalized experimental
protocol for the acquisition of such spectroscopic data is outlined to guide researchers in their
analytical endeavors.

Introduction

4-Diethylamino-piperidine is a substituted heterocyclic amine with potential applications in
pharmaceutical and chemical research. The piperidine scaffold is a prevalent structural motif in
a wide array of bioactive molecules and approved drugs. The diethylamino substituent at the 4-
position significantly influences the molecule's physicochemical properties, including its
basicity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic
characterization is paramount for confirming the identity, purity, and structure of this compound
in any research and development setting. This guide aims to provide a detailed predictive
analysis of its spectral properties to aid in these efforts.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectral data for 4-Diethylamino-piperidine.

These predictions are derived from spectral data of similar compounds, including 4-

aminopiperidine, N,N-diethylcyclohexylamine, and piperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted *H and 3C NMR chemical shifts for 4-Diethylamino-piperidine are presented

below. These predictions are based on the known spectral data of 4-aminopiperidine and

incorporate the expected electronic effects of the N,N-diethyl group.

Table 1: Predicted *H NMR Spectral Data of 4-Diethylamino-piperidine

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Piperidine-H (axial at
~29-3.1 m 2H

C2/C6)

Piperidine-H
~25-2.7 m 2H _

(equatorial at C2/C6)
~2.4-26 q 4H -N(CH2CHs)2

Piperidine-H
~1.7-1.9 m 2H .

(equatorial at C3/C5)

Piperidine-H (axial at
~1.3-15 m 2H

C3/C5)
~1.0-1.2 t 6H -N(CH2CHs)2
(variable) s (br) 1H NH

Table 2: Predicted 13C NMR Spectral Data of 4-Diethylamino-piperidine
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Chemical Shift (8) ppm Assighment
~55-60 C4

~45 - 50 C2/C6

~44 - 48 -N(CH2CHs)2
~30-35 C3/C5
~12-15 -N(CH2CH3)2

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The predicted IR absorption bands for 4-Diethylamino-piperidine are based on the
characteristic frequencies of secondary amines, tertiary amines, and alkyl groups, with
reference to the spectra of piperidine and N,N-diethylcyclohexylamine.

Table 3: Predicted IR Absorption Bands for 4-Diethylamino-piperidine

Wavenumber (cm~?) Intensity Assignment

~3300 - 3250 Medium N-H stretch (secondary amine)
~2960 - 2850 Strong C-H stretch (alkyl)

~1470 - 1450 Medium C-H bend (alkyl)

~1180 - 1020 Medium C-N stretch

2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis. The predicted mass spectral data for 4-Diethylamino-piperidine is
based on common fragmentation patterns of piperidine derivatives.[1]

Table 4: Predicted Mass Spectrometry Data for 4-Diethylamino-piperidine
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m/z Ratio Predicted Fragmentation Pathway

156 [M]*, Molecular ion

157 [M+H]*, Protonated molecule (in ESI or CI)
141 Loss of a methyl group (¢*CH3)

127 Loss of an ethyl group (¢CzH5)

84 a-cleavage with loss of the diethylamino group
72 Diethylaminyl cation [N(CzH5s)z]*

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 4-
Diethylamino-piperidine, based on common organic synthesis methodologies for similar
compounds.

3.1. NMR Spectroscopy
e Instrumentation: A 400 or 500 MHz NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDCls, D20, or DMSO-de). Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

e Acquisition:

o 'H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and a pulse angle of 30-45 degrees.

o 13C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be
necessary compared to *H NMR. Typical parameters include a spectral width of 200-220
ppm and a relaxation delay of 2-5 seconds.

3.2. IR Spectroscopy
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)

to form a thin film.

o KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

o Acquisition: Record the spectrum over the range of 4000-400 cm~1. Acquire a background
spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample
spectrum.

3.3. Mass Spectrometry

 Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electron lonization (EIl) or Electrospray lonization (ESI).[1]

e Sample Preparation:

o EI-MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).

o ESI-MS: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such
as methanol/water with a small amount of formic acid to promote protonation.[1]

e Acquisition:
o EI-MS: Use a standard ionization energy of 70 eV.[1]

o ESI-MS: Infuse the sample solution into the ESI source. Optimize source parameters (e.g.,
capillary voltage, cone voltage, and desolvation gas temperature and flow) to maximize
the signal of the protonated molecule [M+H]*.[1]

o Tandem MS (MS/MS): For structural confirmation, select the [M+H]* ion as the precursor
and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.[1]
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Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel piperidine derivative like 4-Diethylamino-piperidine.
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Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 4-Diethylamino-piperidine is not readily available
in the public domain, this guide provides a robust, predictive framework for its *H NMR, 13C
NMR, IR, and MS characteristics based on well-understood principles and data from
structurally related compounds. The outlined experimental protocols offer a solid foundation for
researchers to acquire and interpret their own analytical data. This information is intended to
facilitate the unambiguous identification and characterization of 4-Diethylamino-piperidine in
a variety of scientific applications, from synthetic chemistry to drug discovery.

Disclaimer: The spectral data presented in this document are predicted values and should be
used as a guide for interpretation. Experimental verification is strongly recommended for
definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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